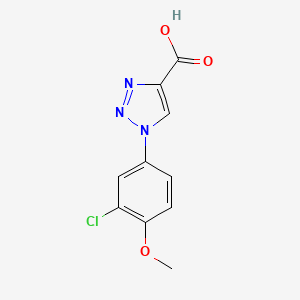![molecular formula C9H15NS B1423771 (Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine CAS No. 1250599-64-4](/img/structure/B1423771.png)
(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine
Overview
Description
“(Propan-2-yl)[1-(thiophen-3-yl)ethyl]amine” is a chemical compound . It is structurally related to methamphetamine, where the phenyl ring has been replaced by thiophene .
Synthesis Analysis
The synthesis of this compound involves several steps . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H11NS . The InChI code for this compound is 1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 .Chemical Reactions Analysis
This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
This compound is a liquid . The molecular weight of this compound is 141.24 .Scientific Research Applications
Serotoninergic Activity
Thiophene derivatives have been studied for their affinity to serotoninergic receptors, particularly the 5-HT 1A receptor. This application is significant in the development of treatments for neurological disorders. For example, certain compounds have been assessed for in vitro affinity using radioligand binding assays in rat cerebral cortex membranes .
Antifungal Properties
Some thiophene compounds have demonstrated notable antifungal properties. Inhibition rates of specific thiophene derivatives against various fungi suggest potential applications in developing antifungal agents .
Organic Solar Cells
Thiophene-based molecules are being developed as electron donor materials for solution-processed organic solar cells. This application highlights the role of thiophene compounds in renewable energy technologies .
Anti-inflammatory Agents
Compounds containing a thiophene nucleus have shown diverse biological activities, including anti-inflammatory properties. This is crucial for the development of new medications to treat inflammation-related conditions .
Medicinal Chemistry
Thiophene-based analogs are a growing interest for scientists due to their potential as biologically active compounds. They are vital for medicinal chemists aiming to develop advanced compounds with various biological effects, which could include therapeutic applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(1-thiophen-3-ylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-8(3)9-4-5-11-6-9/h4-8,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOQYQLEFEYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




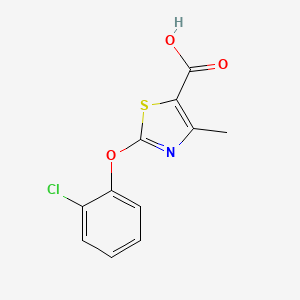
![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)
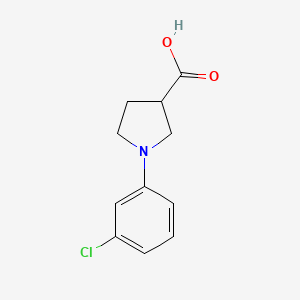
![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)
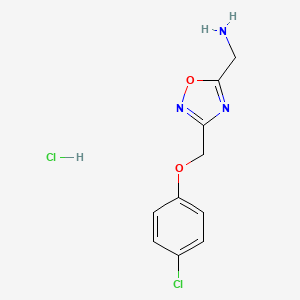
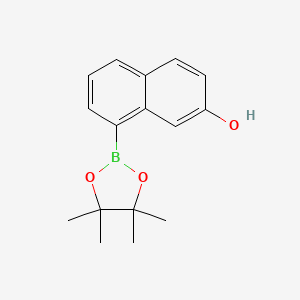

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)
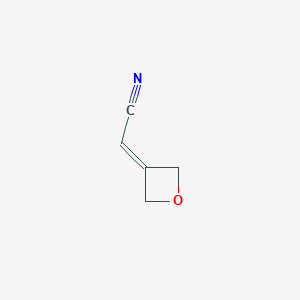
![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)
